3-hydroxy-1-(prop-2-en-1-yl)piperidine-2,6-dione
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Overview
Description
3-hydroxy-1-(prop-2-en-1-yl)piperidine-2,6-dione is a chemical compound with the molecular formula C8H11NO3. It is also known by its IUPAC name, 1-allyl-3-hydroxypiperidine-2,6-dione. This compound is part of the piperidine-2,6-dione family, which is known for its diverse biological and chemical properties .
Mechanism of Action
Target of Action
The primary target of 3-Hydroxy-1-prop-2-enylpiperidine-2,6-dione is the Widely Interspaced Zinc Finger Motifs (WIZ) protein . The WIZ protein plays a crucial role in the regulation of gene expression and is involved in various cellular processes.
Mode of Action
3-Hydroxy-1-prop-2-enylpiperidine-2,6-dione interacts with the WIZ protein, leading to a reduction in its expression levels . This interaction results in the induction of fetal hemoglobin (HbF) protein expression levels .
Biochemical Pathways
The compound’s action on the WIZ protein affects the hemoglobin synthesis pathway . By inducing HbF expression, it ameliorates symptoms in patients with sickle cell disease and β-thalassemia, conditions characterized by abnormal hemoglobin production .
Pharmacokinetics
The compound’s density is predicted to be1.498±0.06 g/cm3 , which may influence its absorption and distribution in the body.
Result of Action
The result of the compound’s action is the amelioration of symptoms in sickle cell disease and β-thalassemia patients . By reducing WIZ protein levels and inducing HbF expression, it can potentially alleviate the severe symptoms associated with these blood disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-1-(prop-2-en-1-yl)piperidine-2,6-dione typically involves the reaction of piperidine-2,6-dione with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-1-(prop-2-en-1-yl)piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The allyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 3-oxo-1-prop-2-enylpiperidine-2,6-dione.
Reduction: Formation of 3-hydroxy-1-prop-2-enylpiperidine-2,6-diol.
Substitution: Formation of various substituted piperidine-2,6-dione derivatives.
Scientific Research Applications
3-hydroxy-1-(prop-2-en-1-yl)piperidine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione
- 3-(5-Methoxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione
- 3-Aminopiperidine-2,6-dione
Uniqueness
3-hydroxy-1-(prop-2-en-1-yl)piperidine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its allyl group allows for unique reactivity compared to other piperidine-2,6-dione derivatives .
Properties
IUPAC Name |
3-hydroxy-1-prop-2-enylpiperidine-2,6-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-2-5-9-7(11)4-3-6(10)8(9)12/h2,6,10H,1,3-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APYZBKDPOPKNFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)CCC(C1=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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